TAS0728
Overview
Description
TAS0728 is a novel small-molecule, covalent-binding kinase inhibitor that selectively targets the human epidermal growth factor receptor 2 (HER2). HER2 is a member of the ERBB family of receptor tyrosine kinases, which includes epidermal growth factor receptor, HER2, HER3, and HER4. Genetic abnormalities in HER2 have been reported in various cancers, making it a promising therapeutic target .
Biochemical Analysis
Biochemical Properties
TAS0728 has high specificity for HER2 over wild-type EGFR . It potently inhibits the phosphorylation of mutated HER2 and wild-type HER2 . Once this compound binds to HER2 kinase, the inhibitory activity is not affected by a high ATP concentration .
Cellular Effects
This compound exhibits robust and sustained inhibition of the phosphorylation of HER2, HER3, and downstream effectors . This leads to the induction of apoptosis in HER2-amplified breast cancer cells and in tumor tissues of a xenograft model .
Molecular Mechanism
The molecular mechanism of this compound involves covalent binding to HER2 at C805, which selectively inhibits its kinase activity . This binding is not affected by high ATP concentrations, indicating a strong and stable interaction .
Temporal Effects in Laboratory Settings
This compound has shown potent antitumor activity in preclinical models . It induced tumor regression in mouse xenograft models bearing HER2 signal-dependent tumors and exhibited a survival benefit without any evident toxicity .
Dosage Effects in Animal Models
It has been shown to induce tumor regression in mouse xenograft models bearing HER2 signal-dependent tumors .
Metabolic Pathways
It is known to inhibit the kinase activity of HER2, a key player in several metabolic pathways .
Transport and Distribution
Given its mechanism of action, it is likely that it interacts with transporters or binding proteins that modulate the localization or accumulation of HER2 .
Subcellular Localization
Given its target, it is likely that it localizes to areas where HER2 is present .
Preparation Methods
The synthesis of TAS0728 involves the covalent binding of the compound to the HER2 kinase at cysteine 805. The specific synthetic routes and reaction conditions for this compound are proprietary and have not been fully disclosed in the public domain. it is known that this compound is prepared as an oral covalent binding inhibitor . Industrial production methods for this compound would likely involve large-scale synthesis and purification processes to ensure the compound’s purity and efficacy.
Chemical Reactions Analysis
TAS0728 undergoes covalent binding reactions with the HER2 kinase. This binding is highly specific and is not affected by high adenosine triphosphate concentrations. The compound exhibits robust and sustained inhibition of the phosphorylation of HER2, HER3, and downstream effectors, leading to apoptosis in HER2-amplified breast cancer cells . The major product formed from these reactions is the this compound-HER2 complex, which inhibits the kinase activity of HER2.
Scientific Research Applications
TAS0728 has shown potent antitumor activity in preclinical models, particularly in HER2-amplified tumor models. It has been effective both as a single agent and in combination with HER2-targeting antibodies. The compound has demonstrated the ability to induce tumor regression in mouse xenograft models bearing HER2 signal-dependent tumors and has exhibited a survival benefit without evident toxicity in a peritoneal dissemination mouse model bearing HER2-driven cancer cells . This compound is currently being assessed in clinical trials for its potential therapeutic applications in treating HER2-activated cancers .
Mechanism of Action
TAS0728 exerts its effects by covalently binding to the HER2 kinase at cysteine 805, selectively inhibiting its kinase activity. This inhibition is not affected by high adenosine triphosphate concentrations. The compound potently inhibits the phosphorylation of mutated and wild-type HER2, as well as HER3 and downstream effectors. This leads to the induction of apoptosis in HER2-amplified breast cancer cells and tumor tissues . The molecular targets and pathways involved include the HER2 and HER3 signaling pathways, which are associated with enhanced survival and cell growth signals in cancer cells .
Comparison with Similar Compounds
TAS0728 is unique in its covalent binding mechanism and high specificity for HER2 over wild-type epidermal growth factor receptor. Similar compounds include lapatinib, afatinib, and neratinib, which belong to different chemical classes such as quinazoline and cyanoquinoline . Unlike these compounds, this compound has shown improved efficacy and specificity in preclinical models, making it a promising therapeutic option for HER2-activated cancers .
Properties
IUPAC Name |
4-amino-N-[4-[2-(dimethylamino)-2-oxoethyl]-2,3-dimethylphenyl]-1-[(3R)-1-prop-2-enoylpiperidin-3-yl]pyrazolo[3,4-d]pyrimidine-3-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32N8O3/c1-6-20(35)33-11-7-8-18(13-33)34-25-22(24(27)28-14-29-25)23(31-34)26(37)30-19-10-9-17(15(2)16(19)3)12-21(36)32(4)5/h6,9-10,14,18H,1,7-8,11-13H2,2-5H3,(H,30,37)(H2,27,28,29)/t18-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCCIICHPRAAMGK-GOSISDBHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C)NC(=O)C2=NN(C3=NC=NC(=C23)N)C4CCCN(C4)C(=O)C=C)CC(=O)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1C)NC(=O)C2=NN(C3=NC=NC(=C23)N)[C@@H]4CCCN(C4)C(=O)C=C)CC(=O)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32N8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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